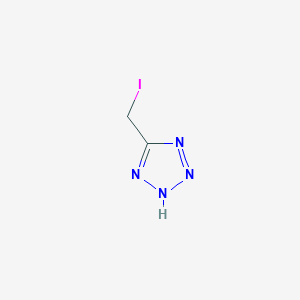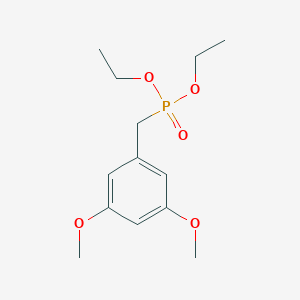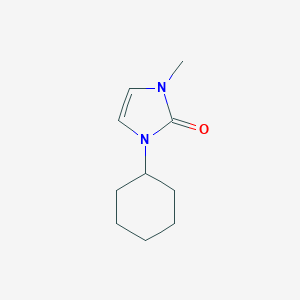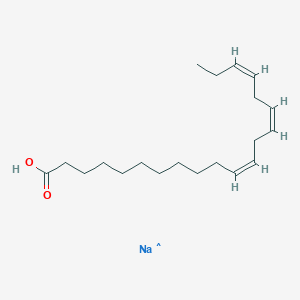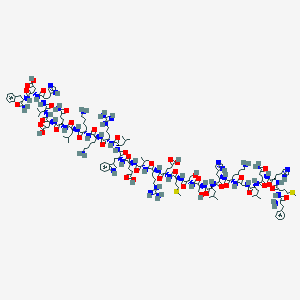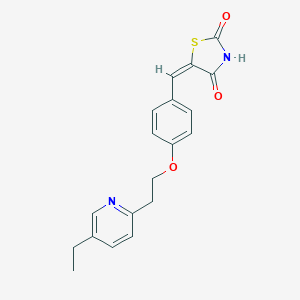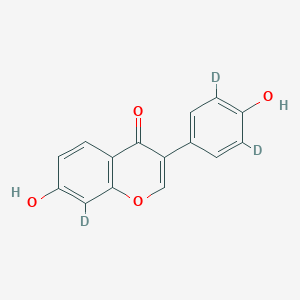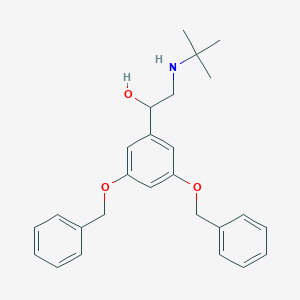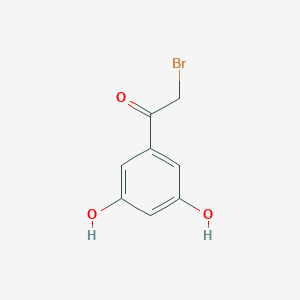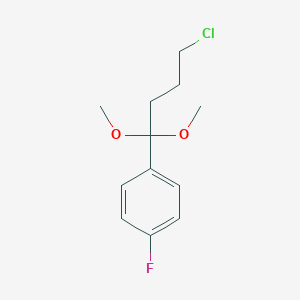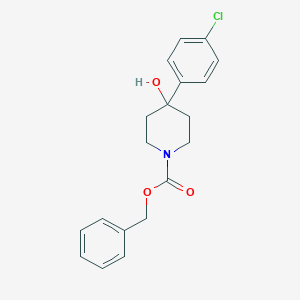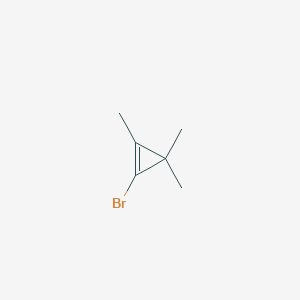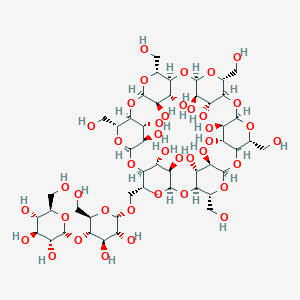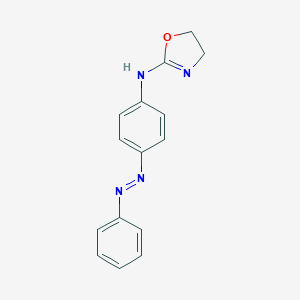
2-(p-Phenylazoanilino)-2-oxazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Phenylazoanilino)-2-oxazoline, commonly known as PAO, is a chemical compound with potential applications in scientific research. PAO is a heterocyclic compound that contains both a phenylazo and an oxazoline group. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of PAO is not fully understood. It is believed that the compound interacts with amino acids and proteins through hydrogen bonding and electrostatic interactions. PAO has been shown to bind to the active site of enzymes and to inhibit their activity. The compound has also been shown to induce conformational changes in proteins.
生化学的および生理学的効果
PAO has been shown to have biochemical and physiological effects. The compound has been shown to induce oxidative stress and to increase the production of reactive oxygen species. PAO has also been shown to inhibit the growth of cancer cells and to induce apoptosis. The compound has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
PAO has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable. PAO is also fluorescent, which makes it useful for detection and imaging. However, there are also limitations to the use of PAO in lab experiments. The compound is toxic at high concentrations and can interfere with the activity of enzymes. PAO is also sensitive to pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the study of PAO. One direction is to investigate the potential of PAO as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to study the interaction of PAO with other biomolecules such as nucleic acids and carbohydrates. The development of new synthesis methods for PAO and the optimization of its properties for lab experiments are also areas of future research.
合成法
PAO can be synthesized by various methods, including the reaction of 4-phenylazoaniline with glyoxal in the presence of sodium acetate, and the reaction of 4-phenylazoaniline with ethyl oxalate in the presence of hydrochloric acid. The yield of PAO can be increased by using a solvent such as ethanol and by optimizing the reaction conditions such as temperature and reaction time.
科学的研究の応用
PAO has potential applications in scientific research, particularly in the field of biochemistry. PAO has been used as a fluorescent probe to detect the presence of amino acids, peptides, and proteins. The compound has also been used to study the conformational changes of proteins and to investigate the binding properties of enzymes. PAO has also been used as a pH indicator and as a chelating agent.
特性
CAS番号 |
102583-78-8 |
|---|---|
製品名 |
2-(p-Phenylazoanilino)-2-oxazoline |
分子式 |
C15H14N4O |
分子量 |
266.3 g/mol |
IUPAC名 |
N-(4-phenyldiazenylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H14N4O/c1-2-4-13(5-3-1)18-19-14-8-6-12(7-9-14)17-15-16-10-11-20-15/h1-9H,10-11H2,(H,16,17) |
InChIキー |
SZVLYRDSVSNTOV-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
正規SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
同義語 |
2-(p-Phenylazoanilino)-2-oxazoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



